molecular formula C11H14O B2745093 trans-2-Phenyl-cyclopentanol CAS No. 343852-60-8; 38805-90-2

trans-2-Phenyl-cyclopentanol

Cat. No.: B2745093
CAS No.: 343852-60-8; 38805-90-2
M. Wt: 162.232
InChI Key: GKYMKMKCZAPNTK-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Phenyl-cyclopentanol is an organic compound with the molecular formula C11H14O and an average molecular mass of 162.232 Da . This compound features a cyclopentane ring with both phenyl and hydroxyl substituents, forming two defined stereocenters that give it significant value as a chiral building block or intermediate in synthetic organic chemistry . The specific stereochemistry is often denoted as (1R,2S)-2-phenylcyclopentan-1-ol . A primary research application of this compound is its use as a key synthetic intermediate for the preparation of biologically active molecules. Structurally similar chiral arylcyclopentanols are crucial intermediates in developing pharmaceutical candidates, such as 5-lipoxygenase (5-LO) inhibitors investigated for the treatment of inflammatory conditions like asthma . The compound's utility is demonstrated in stereoselective synthesis; for example, it can be produced with high enantioselectivity via the hydroboration-oxidation of 1-phenylcyclopentene using a chiral borane reagent like monoisopinocampheylborane (IpcBH2) . This makes it a valuable subject for methodologies in asymmetric synthesis and kinetic resolution, often employing enzymatic catalysts such as porcine pancreas lipase (PPL) . Researchers utilize this chiral scaffold to study asymmetric induction and to construct more complex molecular architectures, underscoring its importance in methodological and applied chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

343852-60-8; 38805-90-2

Molecular Formula

C11H14O

Molecular Weight

162.232

IUPAC Name

(1R,2S)-2-phenylcyclopentan-1-ol

InChI

InChI=1S/C11H14O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2/t10-,11+/m0/s1

InChI Key

GKYMKMKCZAPNTK-WDEREUQCSA-N

SMILES

C1CC(C(C1)O)C2=CC=CC=C2

solubility

not available

Origin of Product

United States

Synthetic Methodologies for Trans 2 Phenyl Cyclopentanol and Its Derivatives

Racemic Synthesis Strategies for 2-Phenylcyclopentanol (B1362534) Frameworks

Racemic trans-2-Phenyl-cyclopentanol is commonly prepared through reactions that introduce the phenyl and hydroxyl groups to a cyclopentane (B165970) ring. These methods typically result in a mixture of the (1R,2R) and (1S,2S) enantiomers.

Epoxide Ring-Opening Routes to Racemic 2-Phenylcyclopentanol

One versatile method for the synthesis of racemic 2-phenylcyclopentanol involves the ring-opening of an epoxide precursor. This approach typically begins with the epoxidation of 1-phenylcyclopentene to form 1-phenylcyclopentene oxide. Subsequent nucleophilic ring-opening of this epoxide can proceed under either acidic or basic conditions.

Under acidic conditions, the epoxide oxygen is protonated, making the electrophilic carbon atoms more susceptible to nucleophilic attack. The attack of a hydride donor, such as lithium aluminum hydride (LiAlH4), on the benzylic carbon of the protonated epoxide leads to the formation of the desired this compound. The trans stereochemistry results from the backside attack of the nucleophile on the epoxide ring.

Alternatively, under basic or nucleophilic conditions, a direct SN2 attack on one of the epoxide carbons occurs. The use of a phenyl Grignard reagent (phenylmagnesium bromide) on cyclopentene (B43876) oxide, followed by an acidic workup, can also yield 2-phenylcyclopentanol. This multi-step process first introduces the phenyl group, and a subsequent dehydration and hydrogenation or a different sequence of reactions would be needed to arrive at the specific target compound.

Hydroboration-Oxidation of 1-Phenylcyclopentene

A highly effective and stereoselective method for the synthesis of racemic this compound is the hydroboration-oxidation of 1-phenylcyclopentene. This two-step reaction sequence is known for its syn addition of a hydroxyl group and a hydrogen atom across the double bond.

In the first step, 1-phenylcyclopentene is treated with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3-THF). The boron atom adds to the less substituted carbon of the alkene, and the hydrogen atom adds to the more substituted (benzylic) carbon from the same face of the double bond (syn addition). This results in the formation of an organoborane intermediate.

Reaction Starting Material Reagents Key Intermediate Product Stereochemistry
Hydroboration-Oxidation1-Phenylcyclopentene1. BH3-THF 2. H2O2, NaOHTrialkylboraneThis compoundsyn-addition of H and OH

Other Conventional Routes to Racemic Cyclopentanol (B49286) Derivatives

Other conventional methods for the synthesis of racemic 2-phenylcyclopentanol derivatives often involve multi-step sequences. For instance, the reduction of 2-phenylcyclopentanone with a reducing agent like sodium borohydride (B1222165) (NaBH4) will produce a mixture of cis- and trans-2-phenylcyclopentanol. The ratio of these diastereomers can be influenced by the choice of reducing agent and reaction conditions. Subsequent separation of the desired trans isomer would then be necessary.

Enantioselective Synthesis of this compound

The preparation of enantiomerically pure this compound is crucial for applications where a specific stereoisomer is required. Chiral resolution of a racemic mixture is a classical and widely used approach to obtain the individual enantiomers.

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a process used to separate a racemic mixture into its constituent enantiomers. wikipedia.org This is often achieved by converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated.

A common and effective method for the resolution of racemic alcohols like this compound is through the formation of diastereomeric esters with a chiral resolving agent, which is typically a chiral carboxylic acid. wikipedia.org

The process involves reacting the racemic alcohol with an enantiomerically pure chiral acid, such as (+)- or (-)-mandelic acid or (+)- or (-)-tartaric acid, in the presence of a coupling agent. This reaction forms a mixture of two diastereomeric esters. Due to their different physical properties, such as solubility, these diastereomers can be separated by techniques like fractional crystallization.

Once the diastereomers are separated, the desired enantiomer of the alcohol can be recovered by hydrolyzing the ester linkage, typically under basic conditions. The chiral auxiliary (the resolving acid) can often be recovered and reused.

For example, the reaction of racemic this compound with (R)-mandelic acid would yield a mixture of two diastereomeric esters: ((1R,2R)-2-phenylcyclopentyl) (R)-mandelate and ((1S,2S)-2-phenylcyclopentyl) (R)-mandelate. These diastereomers can then be separated. Subsequent hydrolysis of the separated ((1R,2R)-2-phenylcyclopentyl) (R)-mandelate would yield the enantiomerically pure (1R,2R)-2-Phenyl-cyclopentanol.

Step Procedure Reactants Products Separation Method
1. EsterificationReaction with a chiral acidRacemic this compound + Enantiopure Chiral Acid (e.g., (R)-Mandelic Acid)Mixture of two diastereomeric esters-
2. SeparationExploiting different physical propertiesMixture of diastereomeric estersSeparated diastereomeric estersFractional Crystallization
3. HydrolysisCleavage of the ester bondSeparated diastereomeric esterEnantiopure this compound + Chiral Acid-
Enzyme-Catalyzed Kinetic Resolution (e.g., Lipase-Mediated Acylation/Hydrolysis)

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For secondary alcohols like this compound, lipase-catalyzed acylation or the reverse hydrolysis reaction are frequently employed.

Lipases from various microbial sources, such as Pseudomonas sp. and Candida antarctica, have demonstrated high enantioselectivity in these transformations. nih.govresearchgate.net In a typical lipase-mediated acylation, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. The lipase (B570770) selectively acylates one enantiomer, yielding an enantioenriched ester and the unreacted, optically pure alcohol. These can then be separated by standard chromatographic methods. For instance, studies on analogous structures like trans-2-azidocycloalkanols have shown that Pseudomonas sp. lipases (lipase PS and lipase AK) exhibit the highest enantioselectivity for acetylation. nih.gov Similarly, Candida antarctica lipase B (CAL-B) has proven to be an efficient biocatalyst for the N-acylation of related trans-2-aminocyclopentane derivatives. researchgate.net

The efficiency of the resolution is influenced by several factors, including the choice of lipase, acyl donor, solvent, and temperature. mdpi.comlookchem.com Optimization of these parameters is crucial for achieving high enantiomeric excess (ee) and conversion. mdpi.com For example, in the resolution of similar secondary alcohols, using vinyl acetate as both the acyl donor and the solvent has led to excellent results, often achieving conversions near the theoretical maximum of 50% with high ee values for both the product and the remaining substrate. mdpi.com

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions

Substrate TypeEnzymeReaction TypeAcyl DonorTypical ResultReference
trans-2-AzidocycloalkanolsPseudomonas sp. lipase (PS, AK)AcetylationNot specifiedHigh enantioselectivity nih.gov
trans-Flavan-4-olsPseudomonas fluorescens lipase (AK)AcetylationVinyl acetateE > 200, >99% eeP mdpi.com
trans-2-AminocyclopentanecarboxamidesCandida antarctica lipase B (CAL-B)N-Acylation2,2,2-trifluoroethyl butanoateHigh enantioselectivity researchgate.net
Chiral Chromatography (e.g., HPLC, SFC for Enantiomer Separation)

Direct separation of enantiomers using chiral chromatography is a definitive method for both analytical determination of enantiomeric purity and preparative isolation of optically pure compounds. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most common techniques. csfarmacie.cznih.gov

Chiral HPLC separates enantiomers based on their differential interactions with a CSP. csfarmacie.czphenomenex.com These stationary phases are themselves chiral and create a transient diastereomeric association with the enantiomers of the analyte, leading to different retention times. phenomenex.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and effective for a broad range of compounds, including alcohols. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol, is critical for achieving optimal separation. phenomenex.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. selvita.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.comchromatographyonline.com This technique offers several advantages, including faster separations, reduced consumption of toxic organic solvents, and lower operating costs. selvita.comchromatographyonline.com As with HPLC, a wide variety of CSPs are available for SFC, and method development involves screening different columns and mobile phase compositions to find the best conditions for resolving the enantiomers of this compound. researchgate.netshimadzu.com

Table 2: Comparison of Chiral Chromatography Techniques

TechniquePrincipleAdvantagesCommon Stationary PhasesReference
Chiral HPLCDifferential interaction with a Chiral Stationary Phase (CSP) in a liquid mobile phase.Well-established, versatile, wide range of available CSPs.Polysaccharide derivatives, Pirkle-type, macrocyclic antibiotics. csfarmacie.czphenomenex.com
Chiral SFCDifferential interaction with a CSP in a supercritical fluid (e.g., CO2) mobile phase.Faster analysis, reduced organic solvent use ("Green Chemistry"), lower viscosity.Polysaccharide derivatives (e.g., Chiralpak series). selvita.comchromatographyonline.com

Asymmetric Catalytic Approaches to this compound Scaffolds

Asymmetric catalysis aims to create chiral molecules directly from achiral or prochiral precursors using a small amount of a chiral catalyst. This approach is often more efficient than resolution methods, as it can theoretically convert 100% of the starting material into the desired enantiomer.

The Sharpless Asymmetric Dihydroxylation is a landmark reaction in organic synthesis that allows for the enantioselective conversion of alkenes to vicinal diols. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant. wikipedia.orgalfa-chemistry.com

By applying this methodology to a precursor such as 1-phenylcyclopentene, one can synthesize a chiral diol. The choice of the chiral ligand, typically (DHQ)₂PHAL (found in AD-mix-α) or (DHQD)₂PHAL (found in AD-mix-β), dictates which face of the double bond is hydroxylated, thus determining the absolute stereochemistry of the resulting diol. wikipedia.orgalfa-chemistry.comyoutube.com The diol product can then be further manipulated chemically to yield the target this compound. For example, selective deoxygenation of one of the hydroxyl groups would lead to the desired product. The reaction is known to be highly effective for various classes of alkenes, providing high yields and excellent enantioselectivities. wikipedia.orgrsc.org

Beyond dihydroxylation, other asymmetric catalytic methods can be employed to functionalize cyclopentene derivatives to build the this compound scaffold. These methods introduce chirality by adding other functional groups across the double bond or at allylic positions in an enantioselective manner.

For instance, catalytic asymmetric conjugate addition reactions can be used to introduce the phenyl group to a cyclopentenone derivative. Subsequent stereoselective reduction of the ketone would yield the desired alcohol. Another potential route involves the asymmetric hydroboration of 1-phenylcyclopentene, which would install both the hydroxyl group and a hydrogen atom across the double bond with specific stereochemistry. While this method has been reported for the analogous 1-phenylcyclohexene, its application to the cyclopentene system is also feasible. orgsyn.org

Chemoenzymatic Protocols for Enantiomerically Pure Cyclopentanols

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic reactions in a multi-step sequence to produce enantiomerically pure compounds. nih.govmdpi.comrsc.org This strategy often involves creating a racemic or prochiral intermediate through chemical synthesis, followed by a key enzymatic step to introduce chirality or resolve a racemic mixture.

A typical chemoenzymatic route to enantiopure this compound could begin with the chemical synthesis of racemic this compound. This racemic alcohol would then be subjected to an enzymatic kinetic resolution (EKR) via lipase-catalyzed acylation, as described in section 2.2.1.2. nih.gov This step efficiently separates the two enantiomers, yielding one as the highly enantioenriched alcohol and the other as the corresponding enantioenriched ester. The ester can then be chemically hydrolyzed back to the alcohol, providing access to both enantiomers of the target compound in high optical purity. orgsyn.org This combination of a straightforward chemical synthesis of the racemate followed by a highly selective enzymatic resolution is a practical and widely used approach for accessing optically active alcohols. nih.govmdpi.com

Stereochemical Investigations of Trans 2 Phenyl Cyclopentanol

Determination of Absolute Configuration

The assignment of the specific three-dimensional arrangement of atoms, or absolute configuration, at the chiral centers of trans-2-phenyl-cyclopentanol enantiomers is achieved through various analytical techniques. No single method is universally applied; often, a combination of techniques or correlation with known standards is employed.

One of the most definitive methods for determining absolute configuration is single-crystal X-ray crystallography . When an enantiomerically pure crystal of a derivative is obtained, analysis of the diffraction data can yield the absolute structure. A key value in this analysis is the Flack parameter, which provides confidence in the assignment of the correct enantiomer. researchgate.net

Chemical correlation is another robust method. This involves chemically transforming this compound into a different compound whose absolute configuration is already known, or vice versa, without affecting the stereochemistry of the chiral centers. For instance, synthetic routes from precursors of known configuration can establish the stereochemistry of the resulting alcohol.

Enzymatic kinetic resolution is a widely used technique that not only separates enantiomers but can also help in assigning their configuration. Lipases, for example, often exhibit high selectivity for one enantiomer in a racemic mixture during reactions like acylation. researchgate.net By observing which enantiomer reacts and correlating this with established models for enzyme selectivity, such as the Kazlauskas rule for certain lipases, a probable absolute configuration can be assigned. arkat-usa.org This assignment is then typically confirmed by other methods. Chiral High-Performance Liquid Chromatography (HPLC) is essential in these studies to determine the enantiomeric excess (ee) of the resolved products. units.it

Conformational Analysis of the Cyclopentanol (B49286) Ring System

Unlike the more rigid cyclohexane (B81311) ring, the five-membered cyclopentane (B165970) ring is highly flexible and undergoes rapid conformational changes at room temperature. The ring puckering is not static but exists in a dynamic equilibrium between various non-planar forms, primarily the envelope (C_s symmetry) and half-chair (C_2 symmetry) conformations. researchgate.net The presence of substituents, as in this compound, influences the energetic preference for certain conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of cyclic molecules in solution. researchgate.net For this compound, the analysis of proton-proton coupling constants (³J(H,H)) in the ¹H NMR spectrum provides detailed insight into the time-averaged conformation of the cyclopentanol ring. researchgate.net

The magnitude of the vicinal coupling constant between two protons is related to the dihedral angle between them, as described by the Karplus equation. By analyzing these couplings, particularly between H1, H2, and the adjacent methylene (B1212753) protons, the predominant ring pucker and the pseudo-axial or pseudo-equatorial orientation of the substituents can be inferred. In many substituted cyclopentanes, a dynamic equilibrium between two or more low-energy conformations is observed. researchgate.net

Table 1: Representative ¹H NMR Data for Conformational Analysis of Cyclopentanol Derivatives

ParameterTypical Value/ObservationImplication
³J(H1, H2)~2-8 HzIndicates the dihedral angle between the protons on the substituted carbons. A smaller value suggests a dihedral angle closer to 90°, while a larger value suggests angles closer to 0° or 180°.
³J(H,H) cis~6-8 HzTypical vicinal coupling for cis protons on adjacent carbons in a cyclopentane ring.
³J(H,H) transVaries significantly (2-9 Hz)Highly dependent on the specific dihedral angles in the predominant conformation.
Long-range Coupling (⁴J)Occasionally observedCan provide further structural constraints, for instance, a ⁴J(H,H) coupling between H-2 and H-4/H-5 can indicate specific spatial relationships. researchgate.net

Note: The specific values are illustrative and depend on the solvent and the exact substitution pattern of the cyclopentanol ring.

Alongside experimental methods, theoretical and computational studies are crucial for a detailed understanding of the conformational landscape of this compound. researchgate.net Methods such as Molecular Mechanics (MM) and quantum mechanical calculations (ab initio or Density Functional Theory, DFT) are used to model the potential energy surface of the molecule. researchgate.net

These calculations can identify all possible low-energy conformations (envelope and half-chair) and determine their optimized geometries and relative stabilities. mdpi.com For monosubstituted cyclopentanes like cyclopentanol, calculations often identify two primary envelope conformations: one with the substituent in an axial position at the flap of the envelope and another with the substituent in an equatorial position. researchgate.net For trans-1,2-disubstituted systems, the calculations explore conformations that minimize steric repulsion between the two groups, generally favoring pseudo-equatorial orientations.

Table 2: Illustrative Results from Computational Studies on Substituted Cyclopentanes

ConformationSubstituent OrientationCalculated Relative Energy (kcal/mol)Predicted Population
Envelope (C1-flap)Phenyl (eq), OH (ax)HigherMinor
Envelope (C3-flap)Phenyl (eq), OH (eq)LowerMajor
Half-ChairPhenyl (eq), OH (eq)LowestMost Abundant
Half-ChairPhenyl (ax), OH (ax)HighestNegligible

Note: This table represents a hypothetical energy profile for a trans-1,2-disubstituted cyclopentane. Actual values for this compound require specific calculations. The term "eq" refers to a pseudo-equatorial position and "ax" to a pseudo-axial position.

Diastereoselective and Enantioselective Reactions Involving this compound

The stereochemical features of this compound make it a key target in stereoselective reactions, both as a product of such reactions and as a chiral reactant or auxiliary.

A primary example of its formation is through the diastereoselective hydroboration-oxidation of 1-phenylcyclopentene. The reaction involves the syn-addition of a borane (B79455) across the double bond from the less sterically hindered face, followed by oxidation with hydrogen peroxide. This sequence exclusively yields the trans diastereomer, where the phenyl and hydroxyl groups are on opposite sides of the ring. However, since the addition can occur with equal probability on either face of the prochiral alkene, the product is a racemic mixture of the two trans enantiomers. libguides.commsu.edu

To obtain enantiomerically pure this compound, enantioselective methods are required. A common strategy is the kinetic resolution of the racemic alcohol. This can be achieved using enzymes, such as lipases, which selectively catalyze the acylation of one enantiomer, leaving the other unreacted. researchgate.net For example, lipase-catalyzed acylation can convert one enantiomer to its corresponding ester while the other enantiomer remains as an alcohol, allowing for their separation. units.it Such processes are highly enantioselective, often yielding products with very high enantiomeric excess (>99% ee). researchgate.net

Table 3: Examples of Stereoselective Reactions

Reaction TypeStarting MaterialReagentsProductStereoselectivityReference
Diastereoselective Synthesis1-Phenylcyclopentene1. BH₃·THF 2. H₂O₂, NaOH(±)-trans-2-Phenyl-cyclopentanolDiastereoselective (trans isomer favored) libguides.commsu.edu
Enantioselective Resolution(±)-trans-2-Phenyl-cyclopentanolLipase (B570770), Acyl Donor(R,R)-ester + (S,S)-alcohol (or vice versa)Enantioselective (separation of enantiomers) researchgate.net
Diastereoselective CyclizationAcyclic ester precursorSmI₂, H₂O, HMPASubstituted cyclopentanol derivativeDiastereoselective nih.gov

Reactivity and Derivatization Pathways of Trans 2 Phenyl Cyclopentanol

Transformations of the Hydroxyl Group

The secondary hydroxyl group is the most reactive site in the molecule, readily participating in oxidation, reduction (of its corresponding ketone), substitution, and derivatization reactions.

The oxidation of trans-2-Phenyl-cyclopentanol involves the conversion of the secondary alcohol to a ketone. This transformation is a fundamental process in organic synthesis, yielding 2-Phenylcyclopentanone. The reaction typically proceeds via the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

Various oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and scale. Common reagents include chromium-based compounds like Pyridinium chlorochromate (PCC) or conditions such as the Swern or Dess-Martin oxidation. The general mechanism involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium reagents, which then undergoes an elimination step to form the carbon-oxygen double bond of the ketone.

Table 1: Oxidation of this compound

Reactant Reagent(s) Product Reaction Type
This compound Pyridinium chlorochromate (PCC) 2-Phenylcyclopentanone Oxidation
This compound Dess-Martin Periodinane 2-Phenylcyclopentanone Oxidation

While this compound itself is an alcohol and thus not typically subject to further reduction, its oxidized counterpart, 2-Phenylcyclopentanone, can be reduced to regenerate the alcohol. This reduction is a key pathway for synthesizing related alcohol stereoisomers. The reduction of the carbonyl group in 2-Phenylcyclopentanone can produce both this compound and its stereoisomer, cis-2-Phenyl-cyclopentanol.

The stereochemical outcome of the reduction depends on the steric environment of the carbonyl group and the nature of the reducing agent. Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used. The hydride ion can attack the carbonyl carbon from either face of the planar ketone. Attack from the face opposite the bulky phenyl group is generally favored, leading to the cis isomer, while attack from the same face yields the trans isomer. The ratio of cis to trans products can be influenced by the specific reagent and reaction conditions.

Table 2: Reduction of 2-Phenylcyclopentanone

Reactant Reagent(s) Major Product(s) Reaction Type
2-Phenylcyclopentanone Sodium borohydride (NaBH₄) cis- and this compound Reduction

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the carbon atom bearing the -OH group, it must first be converted into a better leaving group, such as a tosylate (-OTs) or a halide. This is often achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Once converted to a derivative like trans-2-Phenyl-cyclopentyl tosylate, the molecule can undergo nucleophilic substitution. In reactions following an Sₙ2 mechanism, the incoming nucleophile attacks the carbon center from the side opposite the leaving group. This backside attack results in an inversion of the stereochemistry at that center. youtube.com For trans-2-Phenyl-cyclopentyl tosylate, an Sₙ2 reaction would lead to the formation of a cis-substituted product. This stereospecific outcome is a hallmark of the Sₙ2 pathway and is a critical consideration in stereocontrolled synthesis. youtube.comlibretexts.org

Table 3: Sₙ2 Nucleophilic Substitution Pathway

Reactant Reagent(s) Intermediate Nucleophile (Nu⁻) Product Stereochemical Outcome

Esterification and etherification are common derivatization reactions for alcohols. In esterification, this compound can react with a carboxylic acid or, more commonly, a more reactive acyl halide or anhydride, to form an ester. For instance, reaction with chloroacetyl chloride in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) would yield trans-2-Phenyl-cyclopentyl chloroacetate. orgsyn.org

Etherification can be achieved via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then reacts with an alkyl halide in an Sₙ2 reaction to form an ether.

Table 4: Esterification and Etherification of this compound

Reaction Type Reactant(s) Reagent(s) Product
Esterification This compound Chloroacetyl chloride, DMAP trans-2-Phenyl-cyclopentyl chloroacetate

Cyclopentane (B165970) Ring Modifications

Modifications to the cyclopentane ring itself often begin with functionalization of the hydroxyl group, turning it into a leaving group to facilitate elimination reactions.

Elimination reactions provide a route to introduce unsaturation (a double bond) into the cyclopentane ring, forming phenylcyclopentene isomers. A common precursor for this reaction is a halogenated derivative, such as trans-2-Phenyl-1-bromocyclopentane, which can be synthesized from the parent alcohol.

When trans-2-Phenyl-1-bromocyclopentane is treated with a strong, non-nucleophilic base like alcoholic potassium hydroxide (B78521) (KOH), it undergoes an E2 (bimolecular elimination) reaction. askfilo.comaskfilo.comsarthaks.com The E2 mechanism has a strict stereochemical requirement: the hydrogen atom to be removed and the leaving group (bromide) must be in an anti-periplanar conformation (180° apart). sarthaks.comdoubtnut.com In the most stable chair-like conformation of the trans-isomer, the bulky phenyl and bromine groups occupy pseudo-equatorial positions. For an anti-periplanar arrangement, a hydrogen on either C2 or C5 must be axial while the bromine on C1 is also axial. Due to the trans configuration, the hydrogen on C2 is not anti-periplanar to the bromine atom. doubtnut.com However, the hydrogen on C5 is correctly positioned for anti-elimination. doubtnut.comdoubtnut.com

Consequently, the base abstracts a proton from C5, leading to the formation of the double bond between C1 and C5. This results in the formation of 3-Phenylcyclopentene as the major product, rather than the more thermodynamically stable (Zaitsev) product, 1-Phenylcyclopentene. doubtnut.comdoubtnut.comyoutube.com This outcome is a classic example of stereoelectronic control in an elimination reaction.

Table 5: E2 Elimination of trans-2-Phenyl-1-bromocyclopentane

Reactant Reagent(s) Major Product Mechanism

Functionalization of the Cyclopentane Skeleton

Functionalization of the cyclopentane skeleton of this compound primarily involves reactions that alter the core ring structure or the hydroxyl group, which in turn modifies the properties and subsequent reactivity of the entire molecule. Key transformations include introducing unsaturation through elimination reactions and converting the alcohol to a carbonyl group via oxidation.

One significant pathway for functionalization is the introduction of a double bond into the cyclopentane ring. This is typically achieved through an elimination reaction of a derivative, such as a haloalkane. For instance, the related compound trans-2-phenyl-1-bromocyclopentane, which can be synthesized from the parent alcohol, undergoes an E2 elimination reaction when treated with a strong base like alcoholic potassium hydroxide (KOH). youtube.comdoubtnut.com Due to the stereochemical requirements of the E2 mechanism, which favors an anti-periplanar arrangement of the departing hydrogen and leaving group, the reaction selectively yields 3-phenylcyclopentene. doubtnut.com This transformation converts the saturated cyclopentane skeleton into an unsaturated one, providing a site for further reactions like addition or oxidation.

Another fundamental functionalization is the oxidation of the secondary alcohol. This reaction converts this compound into the corresponding ketone, 2-phenylcyclopentanone. This transformation is a pivotal step as it changes the electronic and steric environment at the C1 position, converting the hydroxyl group into a reactive carbonyl center. This ketone serves as a versatile intermediate for a variety of subsequent derivatization reactions, including nucleophilic additions and alpha-functionalization.

Table 1: Key Functionalization Reactions of the Cyclopentane Skeleton
Reaction TypeStarting Material DerivativeReagent(s)ProductDescription
Elimination (E2)trans-2-phenyl-1-bromocyclopentaneAlcoholic Potassium Hydroxide (KOH)3-phenylcyclopenteneIntroduces a C=C double bond in the cyclopentane ring. youtube.comdoubtnut.com
OxidationThis compoundStandard oxidizing agents (e.g., PCC, CrO₃)2-phenylcyclopentanoneConverts the secondary alcohol to a ketone.

Synthesis of Advanced Derivatives (e.g., Amino-cyclopentanols)

The synthesis of advanced derivatives, such as aminocyclopentanols and their analogues, from this compound requires multi-step synthetic sequences. A common and effective strategy involves leveraging the reactivity of the ketone intermediate, 2-phenylcyclopentanone.

A primary route to synthesize the corresponding amine derivative, 2-phenyl-cyclopentylamine, involves the reductive amination of 2-phenylcyclopentanone. This two-step sequence begins with the oxidation of the starting alcohol to the ketone, as previously described. The resulting ketone is then reacted with ammonia (B1221849) (NH₃) or an amine in the presence of a reducing agent. This process first forms an imine intermediate, which is then reduced in situ to the target amine. The reductive amination of cyclopentanone (B42830) to yield cyclopentylamine (B150401) is a well-established industrial process, and this methodology is applicable to substituted cyclopentanones. researchgate.netresearchgate.net

Synthetic Pathway via Reductive Amination:

Oxidation: this compound is oxidized to form 2-phenylcyclopentanone.

Reductive Amination: 2-phenylcyclopentanone reacts with ammonia and a reducing agent (e.g., H₂, Raney Nickel) to produce 2-phenyl-cyclopentylamine. researchgate.net

An alternative pathway to synthesize the amine derivative from the alcohol involves nucleophilic substitution. This method converts the hydroxyl group into a good leaving group, such as a tosylate. Subsequent reaction with a nitrogen nucleophile, like sodium azide, followed by reduction, yields the desired amine. This pathway is advantageous when control of stereochemistry is critical.

Table 2: Synthetic Pathway to 2-phenyl-cyclopentylamine
StepReactionIntermediate/ProductPurpose
1Oxidation of This compound2-phenylcyclopentanoneCreates a reactive carbonyl group for amination.
2Reductive Amination of 2-phenylcyclopentanone2-phenyl-cyclopentylamineIntroduces the amino functional group. researchgate.net

These derivatization strategies highlight the utility of this compound as a precursor for more complex molecules containing functionalized cyclopentane rings, particularly those incorporating nitrogen atoms, which are significant in medicinal chemistry.

Compound Index

Compound Name
This compound
trans-2-phenyl-1-bromocyclopentane
Potassium hydroxide
3-phenylcyclopentene
2-phenylcyclopentanone
2-phenyl-cyclopentylamine
Ammonia
Sodium azide

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of trans-2-Phenyl-cyclopentanol, offering profound insights into its molecular framework and conformational behavior in solution.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H and ¹³C NMR spectra provide the fundamental fingerprint of this compound, allowing for the identification and assignment of each unique proton and carbon atom in the molecule. While specific spectral data for this compound is not abundantly published, analysis of related structures such as trans-2-phenyl-1-cyclohexanol (B1200244) and various substituted cyclopentanols allows for a detailed prediction of the expected chemical shifts and coupling constants.

In the ¹H NMR spectrum, the protons of the phenyl group are expected to appear in the aromatic region (typically δ 7.1-7.4 ppm). The methine proton attached to the hydroxyl-bearing carbon (H-1) and the methine proton on the phenyl-bearing carbon (H-2) are diastereotopic and would exhibit distinct chemical shifts. The remaining methylene (B1212753) protons of the cyclopentane (B165970) ring would appear as complex multiplets in the aliphatic region due to spin-spin coupling.

The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms. The carbons of the phenyl ring would resonate in the downfield region (around δ 125-145 ppm). The carbinol carbon (C-1) and the carbon bearing the phenyl group (C-2) would have characteristic shifts influenced by their respective substituents. The remaining cyclopentyl carbons (C-3, C-4, and C-5) would appear at higher field strengths. The precise chemical shifts are sensitive to the conformational state of the five-membered ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H~4.0-4.5~75-80
C2-H~2.8-3.3~50-55
Phenyl-H~7.1-7.4~126-145
Cyclopentyl-H~1.5-2.2~20-40

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between H-1 and its neighboring protons on C-2 and C-5, and between H-2 and its neighbors on C-1 and C-3. This network of correlations allows for the tracing of the proton connectivity throughout the cyclopentane ring.

**HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of trans-2-phenyl-cyclopentanol. researchgate.netmdpi.com DFT methods, such as B3LYP, M06-2X, and ωB97X-D, are frequently used to optimize molecular geometries and calculate energies of different conformers. researchgate.netnih.gov These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity. mdpi.com

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Furthermore, parameters like electronegativity, chemical hardness, and softness, derived from these calculations, help in predicting the chemical behavior of the molecule. mdpi.com

For substituted cyclopentanol (B49286) systems, DFT calculations have been used to determine the relative populations of conformers, which is essential for accurately predicting properties like NMR spectra. nih.gov The choice of functional and basis set, such as B3LYP/6-311G**, is critical for obtaining reliable results that correlate well with experimental data. mdpi.com

Table 1: Representative DFT Functionals Used in Organic Molecule Analysis

Functional Common Application Reference
B3LYP Geometry optimization and energy calculations for a wide range of organic molecules. mdpi.com
M06-2X Good performance for conformational energies and non-covalent interactions. nih.gov
ωB97X-D Includes dispersion corrections, suitable for systems with weak interactions. nih.gov

Mechanistic Pathway Elucidation (e.g., Transition State Analysis)

Computational methods are pivotal in mapping out the reaction mechanisms involving this compound. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. Transition state analysis allows for the calculation of activation energies, which determine the kinetics of a reaction. acs.org

For instance, in elimination reactions, such as the reaction of trans-2-phenyl-1-bromocyclopentane with alcoholic KOH to potentially form a precursor to this compound, the E2 mechanism is favored. vaia.com Computational modeling can stabilize and characterize the transition state of this process. vaia.com Similarly, in the formation of this compound from the hydroboration of 1-phenylcyclopentene, computational analysis can help understand the diastereoselectivity by comparing the activation energies of different reaction pathways. libguides.commsu.edu

The study of reaction pathways is not limited to formation reactions. The oxidation or other transformations of this compound can also be investigated. By modeling the interaction with oxidizing agents, for example, the preferred sites of attack and the stereochemical outcome can be predicted.

Conformation Prediction and Energy Landscape Analysis of Cyclopentanol Systems

The five-membered ring of cyclopentanol is not planar and exists in various puckered conformations, typically described as envelope and twist forms. For a substituted cyclopentanol like this compound, the presence of the bulky phenyl group and the hydroxyl group leads to a complex conformational energy landscape. nih.gov

Computational methods, including molecular mechanics and quantum chemistry, are used to predict the stable conformations and their relative energies. liverpool.ac.uk The energy landscape represents the potential energy of the molecule as a function of its geometry. nih.govresearchgate.net Minima on this surface correspond to stable or metastable conformers, while saddle points represent transition states between them.

Analyzing the energy landscape provides a comprehensive picture of the molecule's flexibility and the equilibrium between different conformations. inria.frplos.orgresearchgate.net This is crucial as the reactivity and spectroscopic properties of the molecule are an average over the populated conformations. For instance, the preferred conformation will dictate the steric hindrance around the hydroxyl group, influencing its reactivity in subsequent reactions.

Table 2: Common Conformations of the Cyclopentane (B165970) Ring

Conformation Description
Envelope (Cs) Four carbon atoms are in a plane, and the fifth is out of the plane.
Twist (C2) Two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.

Molecular Modeling for Stereoselectivity Predictions

Molecular modeling is a key tool for predicting the stereochemical outcome of reactions leading to or involving chiral molecules like this compound. tandfonline.com The formation of this compound via the hydroboration-oxidation of 1-phenylcyclopentene is a diastereoselective reaction. libguides.commsu.edu Modeling the transition states of the borane (B79455) addition to the two faces (re and si) of the double bond can explain the preference for the trans product. libguides.commsu.edu

In reactions of chiral molecules, such as the enzyme-catalyzed acylation of racemic this compound derivatives, molecular modeling can help rationalize the observed enantioselectivity. researchgate.net By docking the substrate into the active site of the enzyme, one can identify the interactions that favor the reaction of one enantiomer over the other.

Furthermore, models like the Felkin-Ahn model can be used to predict the stereoselectivity of nucleophilic additions to carbonyl groups, which might be relevant in the synthesis of precursors to this compound. msu.edu More sophisticated computational models, such as those based on CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), can be developed to quantitatively predict the biological activity and selectivity of related compounds. tandfonline.com These models correlate the 3D steric and electrostatic fields of a molecule with its observed properties. tandfonline.com

Applications in Advanced Organic Synthesis

Utility as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk trans-2-Phenyl-cyclopentanol has been effectively employed as a chiral auxiliary in several types of asymmetric reactions. The auxiliary is typically introduced by forming an ester or ether linkage with a reactant, and after the desired stereoselective transformation, it can be cleaved and recovered. wikipedia.orgyork.ac.uk

Application in Asymmetric Ene Reactions

The glyoxylate (B1226380) ester derived from trans-2-phenylcyclohexanol, a structurally similar chiral auxiliary, has been utilized in asymmetric ene reactions. wikipedia.org In a notable example, the tin(IV) chloride-mediated ene reaction between the glyoxylate ester of trans-2-phenylcyclohexanol and 2,4-dimethyl-pent-2-ene yielded the desired anti adduct as the major product with a diastereomeric ratio of 10:1. wikipedia.org This demonstrates the ability of the auxiliary to effectively control the facial selectivity of the reaction.

Use in Asymmetric Cycloaddition Reactions (e.g., [4+2], [2+2])

Derivatives of this compound have been successfully used as chiral auxiliaries in asymmetric cycloaddition reactions, including [4+2] and [2+2] cycloadditions. orgsyn.org These reactions are powerful methods for the construction of cyclic systems with defined stereochemistry.

In the context of [4+2] cycloadditions, vinyl ethers derived from chiral alcohols like (R,R)-2,2-diphenylcyclopentanol have been employed in reactions with nitroalkenes. msu.eduorgsyn.org These Lewis acid-promoted cycloadditions proceed with high efficiency and diastereoselectivity to furnish cyclic nitronates. msu.edu For instance, the reaction of a vinyl ether derived from a chiral auxiliary with trans-β-nitrostyrene, promoted by methylaluminum-bis(2,6-diphenylphenoxide) (MAPh), resulted in a 20:1 mixture of diastereomeric nitronates in 97% yield. msu.edu Subsequent reduction of these nitronates can lead to the enantioselective synthesis of substituted pyrrolidines. msu.edu The choice of the Lewis acid promoter can significantly influence the stereochemical outcome, allowing for access to different stereoisomers. msu.edu

Role in Asymmetric Aldol (B89426) Reactions

While specific examples detailing the use of this compound itself in asymmetric aldol reactions are not prevalent in the provided search results, the general principle of using chiral auxiliaries to control the stereochemistry of aldol reactions is well-established. msu.edu Chiral auxiliaries, such as oxazolidinones, are known to be highly effective in directing the formation of specific stereoisomers in aldol additions. wikipedia.org The auxiliary creates a chiral environment that biases the approach of the enolate to the aldehyde, leading to a diastereoselective outcome. msu.edu

Employment in Pauson-Khand and Reformatsky Reactions

The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.org Enantiomerically pure trans-2-phenylcyclohexanol has been noted for its application in asymmetric Pauson-Khand reactions. orgsyn.org The use of a chiral auxiliary in this reaction can induce enantioselectivity, leading to the formation of chiral cyclopentenones. wikipedia.org

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. While a direct application of this compound in a Reformatsky reaction is not detailed, its utility in other asymmetric transformations suggests its potential in this area as well. orgsyn.org The use of chiral auxiliaries or ligands is a common strategy to achieve enantioselectivity in Reformatsky-type reactions. nih.gov

Integration as Chiral Ligands in Asymmetric Catalysis

In addition to their role as stoichiometric chiral auxiliaries, derivatives of this compound can also be utilized as chiral ligands in asymmetric catalysis. In this capacity, a small amount of the chiral ligand, in conjunction with a metal catalyst, can generate a large quantity of an enantioenriched product.

Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

The enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes is a fundamental carbon-carbon bond-forming reaction. Chiral β-amino alcohols derived from compounds like trans-2-aminocyclopentanol have been shown to be effective ligands for this transformation. researchgate.net These ligands coordinate to the metal catalyst, creating a chiral environment that directs the enantioselective addition of the alkyl group to the aldehyde. For example, the addition of diethylzinc to benzaldehyde (B42025) catalyzed by these ligands can produce the corresponding secondary alcohol with high enantiomeric excess. researchgate.net The efficiency of these catalytic systems can be very high, with some catalysts achieving excellent enantioselectivities (up to 99% ee) with low catalyst loadings. nih.govrsc.org

ReactionChiral Auxiliary/LigandCatalyst/PromoterProductDiastereomeric/Enantiomeric ExcessReference(s)
Asymmetric Ene Reactiontrans-2-Phenylcyclohexanol glyoxylateTin(IV) chlorideanti-adduct10:1 dr wikipedia.org
Asymmetric [4+2] Cycloaddition(R,R)-2,2-Diphenylcyclopentanol derived vinyl etherMethylaluminum-bis(2,6-diphenylphenoxide) (MAPh)Diastereomeric nitronates20:1 dr msu.edu
Enantioselective Additiontrans-2-(N,N-dialkylamino)cyclopentanolsDiethylzincSecondary alcoholup to 99% ee researchgate.net

Metal-Catalyzed Asymmetric Transformations

While direct use of this compound as a ligand in metal-catalyzed reactions is an area of ongoing research, its significance is prominently established through its role as a chiral auxiliary and as a precursor to potent chiral ligands. The accessibility of its enantiopure forms is critical for these applications.

Enantiomerically pure trans-2-phenylcyclopentanol can be synthesized via the asymmetric hydroboration of 1-phenylcyclopentene. msu.edulibguides.com The use of a chiral borane (B79455) reagent, such as monoisopinocampheylborane (IpcBH₂), derived from the natural product α-pinene, allows for the selective formation of a single enantiomer of the alcohol with excellent enantiomeric excess (ee). msu.eduacs.orglookchem.com For instance, hydroboration of 1-phenylcyclopentene with IpcBH₂ followed by oxidative workup yields trans-2-phenylcyclopentanol in high optical purity. msu.eduacs.org

Kinetic resolution is another powerful strategy to obtain the enantiopure alcohol. Lipase-catalyzed reactions, for example, can selectively acylate one enantiomer from a racemic mixture, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. units.it Specifically, (±)-trans-2-Phenylcyclopentanol has been successfully resolved using a lipase (B570770) from Pseudomonas sp. with high enantioselectivity (E > 100). units.it

The principle of using such chiral alcohols as auxiliaries is well-demonstrated by its close analog, trans-2-phenyl-1-cyclohexanol (B1200244), which is a powerful and readily available chiral auxiliary. wikipedia.orgwikipedia.orgchemeurope.com This cyclohexanol (B46403) derivative, when attached to a substrate, can direct the stereochemical course of subsequent reactions, such as metal-catalyzed ene reactions. wikipedia.org By extension, this compound serves a similar purpose, temporarily imparting its chirality to a prochiral substrate to guide the approach of a reagent, after which it can be cleaved and recovered.

Furthermore, this compound is a key precursor for the synthesis of other chiral ligands. The corresponding amine, trans-2-phenylcyclopentanamine, is an important building block for ligands used in asymmetric catalysis. units.it The synthesis and resolution of these amines often proceed through the alcohol, highlighting the foundational role of this compound.

Table 1: Asymmetric Synthesis & Resolution of this compound
MethodReagent/CatalystSubstrateProductEnantiomeric Excess (ee) / E-valueReference
Asymmetric HydroborationMonoisopinocampheylborane (IpcBH₂)1-Phenylcyclopentene(1R,2S)-trans-2-Phenylcyclopentanol100% ee msu.edulookchem.com
Enzymatic Kinetic ResolutionLipase from Pseudomonas sp. (SAM II)(±)-trans-2-PhenylcyclopentanolEnantiopure alcohol and esterE > 100 units.it

Building Block for Complex Natural Product Synthesis or Medicinal Chemistry Intermediates

The rigid, stereochemically defined structure of this compound makes it an attractive starting material or intermediate for the synthesis of complex molecules, such as natural products and medicinal agents. The cyclopentane (B165970) ring is a common motif in a vast array of biologically active natural products, and introducing this core structure with pre-defined stereochemistry can significantly streamline a synthetic route.

The utility of (1R,2S)‐2‐phenylcyclopentanol has been noted for its potential in the late-stage derivatization of natural products. lookchem.com This approach, often part of a diversity-oriented synthesis strategy, allows for the rapid generation of a library of analogs from a common advanced intermediate, which is crucial for exploring structure-activity relationships in medicinal chemistry.

Future Research Perspectives and Methodological Advancements

Development of Novel Stereoselective Synthetic Pathways

While established methods for the synthesis of trans-2-phenyl-cyclopentanol exist, ongoing research focuses on developing more efficient, atom-economical, and highly stereoselective pathways. The pursuit of novel synthetic routes is driven by the need for enantiomerically pure chiral building blocks in various applications, including pharmaceuticals and materials science.

Future synthetic strategies are expected to move beyond classical resolutions and explore dynamic kinetic resolution processes, which can theoretically convert a racemic mixture entirely into a single desired enantiomer. Advances in biocatalysis, employing engineered enzymes, could also provide highly selective and environmentally benign routes to enantiopure this compound and its derivatives.

Furthermore, the development of cascade reactions that construct the cyclopentane (B165970) ring and install the phenyl and hydroxyl groups with complete stereocontrol in a single pot represents a significant frontier. nih.gov Methodologies such as asymmetric cyclopentannelation, which utilize chiral auxiliaries to guide the stereochemical outcome, are promising avenues for exploration. nih.gov The stereoselective ring-expansion of readily available cyclopropanated or cyclobutylated heterocycles also presents a novel and powerful strategy for accessing highly functionalized and stereochemically complex cyclopentane derivatives. nih.govnih.gov

Table 1: Emerging Stereoselective Synthetic Strategies for Chiral Cyclopentanols

Synthetic StrategyDescriptionPotential Advantages
Dynamic Kinetic ResolutionCombines kinetic resolution with in situ racemization of the slower-reacting enantiomer.Higher yields of the desired enantiomer compared to classical kinetic resolution.
BiocatalysisUtilizes enzymes to catalyze stereoselective transformations.High enantioselectivity, mild reaction conditions, and environmentally friendly.
Asymmetric Cascade ReactionsMultiple bond-forming events occur in a single pot with stereochemical control.Increased efficiency, reduced waste, and rapid construction of molecular complexity. nih.gov
Stereoselective Ring ExpansionExpansion of smaller, stereodefined rings to form cyclopentane derivatives.Access to diverse and highly substituted cyclopentane scaffolds. nih.gov

Exploration of New Catalytic Applications and Ligand Designs

The structural features of this compound, particularly its chirality and the presence of a hydroxyl group capable of coordination, make it an attractive candidate for applications in asymmetric catalysis. While its direct use as a catalyst is an area for future exploration, its potential as a chiral ligand or auxiliary is more immediate. Drawing parallels from the well-established use of trans-2-phenyl-1-cyclohexanol (B1200244) as a powerful chiral auxiliary, it is conceivable that this compound could be employed to control the stereochemical outcome of a wide range of organic reactions. wikipedia.orgwikipedia.org

Future research will likely focus on incorporating the this compound motif into the design of novel chiral ligands for transition metal catalysis. libretexts.org The development of bidentate and multidentate ligands derived from this scaffold could lead to highly effective catalysts for reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The cyclopentane ring offers a different steric environment compared to its cyclohexane (B81311) analogue, which could translate to unique reactivity and selectivity profiles.

Moreover, the exploration of this compound and its derivatives in organocatalysis is a promising avenue. The hydroxyl group could be functionalized to create a variety of catalytic species, including hydrogen-bond donors and Brønsted acids, for promoting enantioselective transformations. The design of bifunctional catalysts, where the cyclopentanol (B49286) backbone provides a chiral environment for a separate catalytic moiety, is another area ripe for investigation. A forward-looking approach involves the design of chiral-at-metal catalysts where the stereogenicity arises from the metal center coordinated to achiral ligands, a strategy that simplifies ligand synthesis. rsc.org

Advanced Characterization Techniques for Stereochemical Insight

The unambiguous determination of the absolute and relative stereochemistry of this compound and its derivatives is crucial for understanding their properties and applications. While traditional techniques like X-ray crystallography and NMR spectroscopy are powerful, future research will increasingly rely on more advanced and nuanced methods for stereochemical elucidation, especially for non-crystalline materials or for probing subtle conformational dynamics in solution.

Vibrational Circular Dichroism (VCD) is emerging as a particularly powerful technique for the stereochemical analysis of chiral molecules in solution. wikipedia.orgbruker.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is exquisitely sensitive to its three-dimensional structure. nih.govnih.gov By comparing experimentally measured VCD spectra with those predicted by quantum chemical calculations, typically using Density Functional Theory (DFT), the absolute configuration of a chiral molecule can be confidently assigned. researchgate.net This combination of VCD and DFT is expected to become a routine tool for the stereochemical characterization of chiral cyclopentanols and their reaction products.

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the development of new chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs) will continue to enhance our ability to resolve the signals of enantiomers and determine enantiomeric excess. nih.govresearchgate.netscite.ai Furthermore, advanced NMR pulse sequences, such as "pure shift" NMR, which simplify complex spectra by removing proton-proton coupling, can provide clearer resolution of diastereotopic protons, offering deeper insights into the relative stereochemistry of complex cyclopentane systems. nih.gov The use of multinuclear NMR, focusing on nuclei other than proton and carbon, can also provide unique and valuable stereochemical information. researchgate.netscite.ai

Computational Predictions for Structure-Reactivity Relationships in Chiral Cyclopentanols

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chiral molecules. researchgate.net For chiral cyclopentanols like this compound, computational modeling offers profound insights into structure-reactivity relationships that are often difficult to probe experimentally.

Future research will leverage the predictive power of DFT to design novel stereoselective syntheses and catalytic applications. By modeling the transition states of potential reaction pathways, chemists can predict which diastereomeric or enantiomeric product will be favored, thereby guiding the rational design of catalysts and reaction conditions to achieve high stereoselectivity. nih.govresearchgate.netnih.gov For instance, computational studies can elucidate the subtle non-covalent interactions between a substrate and a chiral catalyst that govern stereochemical induction.

Furthermore, computational methods can be used to predict the chiroptical properties, such as VCD and electronic circular dichroism (ECD) spectra, of different stereoisomers of cyclopentanol derivatives. chemrxiv.org This allows for the confident assignment of absolute configurations by matching calculated spectra with experimental data. As computational power and theoretical models continue to improve, it will become increasingly feasible to screen virtual libraries of chiral cyclopentanol-based ligands and catalysts to identify the most promising candidates for specific asymmetric transformations, thereby accelerating the discovery of new and more effective chiral technologies. chemrxiv.orgacs.org

Table 2: Key Computational Approaches for Chiral Cyclopentanol Research

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Calculation of transition state energies and reaction pathways.Prediction of reaction outcomes, understanding the origin of stereoselectivity. researchgate.netnih.gov
Quantum Chemical CalculationsSimulation of VCD and ECD spectra.Assignment of absolute configuration by comparison with experimental data.
Molecular Dynamics (MD)Simulation of the conformational landscape of flexible molecules.Understanding the influence of conformation on reactivity and spectroscopic properties.
Quantitative Structure-Activity Relationship (QSAR)Correlating molecular structure with catalytic activity or selectivity.Design of improved chiral ligands and catalysts.

Q & A

Q. What are the primary synthetic routes for trans-2-Phenyl-cyclopentanol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves cyclopentanone derivatives reacting with phenyl-containing aldehydes (e.g., benzaldehyde derivatives) under reductive conditions. For example, sodium borohydride (NaBH₄) is used to reduce ketones to secondary alcohols, with temperature control (0–25°C) critical for minimizing side reactions like epimerization . Solvent polarity (e.g., methanol vs. THF) can also affect reaction rates and stereoselectivity. Evidence from analogous compounds (e.g., trans-2-(3,4-Difluorophenyl)cyclopentanol) suggests that steric hindrance from substituents on the phenyl ring influences the trans/cis ratio .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Analytical techniques include:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR spectra with literature data (e.g., CAS 2362-73-4 and 42086-64-6) to confirm stereochemistry and detect impurities .
  • HPLC or GC-MS : Quantify purity (>97% for research-grade material) and identify byproducts (e.g., cis-isomers or unreacted cyclopentanone derivatives) .
  • Melting point analysis : A sharp mp (e.g., 32–34°C for related alcohols) indicates high crystallinity and purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields of this compound across different synthetic protocols?

Methodological Answer: Discrepancies may arise from:

  • Catalyst selection : Transition metal catalysts (e.g., Pd/C) vs. non-catalytic methods yield different efficiencies.
  • Substrate pre-functionalization : Protecting groups on the phenyl ring (e.g., fluorine substituents) can alter reaction kinetics and thermodynamics .
  • Workup procedures : Inadequate quenching of reductants (e.g., NaBH₄) or improper extraction methods may reduce isolated yields. Systematic replication of protocols with controlled variables (solvent, temperature, stoichiometry) is recommended .

Q. How does the stereochemistry of this compound impact its reactivity in further functionalization (e.g., oxidation or alkylation)?

Methodological Answer: The trans configuration stabilizes the molecule via intramolecular hydrogen bonding between the hydroxyl group and the phenyl ring’s π-electrons. This stabilization:

  • Reduces oxidation susceptibility : The hydroxyl group is less reactive toward oxidizing agents (e.g., CrO₃) compared to cis-isomers.
  • Influences alkylation pathways : Bulky electrophiles (e.g., tert-butyl bromide) favor attack at the less hindered cyclopentane carbon. Computational modeling (DFT) and kinetic studies are advised to map reaction pathways .

Q. What are the challenges in scaling up this compound synthesis while maintaining stereochemical fidelity?

Methodological Answer: Key issues include:

  • Mass transfer limitations : Stirring efficiency and solvent viscosity affect reagent mixing in large batches.
  • Thermal gradients : Exothermic reductions (e.g., NaBH₄) require precise temperature control to avoid racemization.
  • Purification bottlenecks : Chromatography becomes impractical at scale; recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is preferred .

Data Analysis and Interpretation

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound in different solvents?

Methodological Answer: Solvent-induced shifts (e.g., deuterated chloroform vs. DMSO) alter hydrogen bonding and ring current effects. To resolve discrepancies:

  • Perform variable-temperature NMR to assess conformational flexibility.
  • Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What mechanistic insights can be gained from kinetic studies of this compound synthesis?

Methodological Answer: Rate-determining steps (e.g., ketone reduction vs. proton transfer) are elucidated via:

  • Isotopic labeling : 2H^2H-labeled cyclopentanone tracks hydrogen transfer during reduction.
  • In situ monitoring : FTIR or Raman spectroscopy detects intermediate enolates or borate complexes .

Applications in Medicinal Chemistry

Q. How does this compound serve as a scaffold for bioactive molecule design?

Methodological Answer: The rigid cyclopentane ring and chiral centers enable:

  • GPCR modulation : Analogues (e.g., trans-2-Aminocyclopentanol derivatives) show affinity for neurotransmitter receptors .
  • Prodrug development : Esterification of the hydroxyl group improves bioavailability.
  • Structure-activity relationship (SAR) studies : Systematic substitution on the phenyl ring (e.g., halogens) optimizes target binding .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential volatility (bp ~200–220°C) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.